molecular formula C17H17NO4S B3951792 Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate

Cat. No.: B3951792
M. Wt: 331.4 g/mol
InChI Key: XEDDILYUMVZJCT-UHFFFAOYSA-N
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Description

Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and benzamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then converted into the desired ester. The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid can be achieved through the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol . The resulting acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Tin(II) chloride, iron powder

    Catalysts: Sulfuric acid for esterification reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of methyl 2-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate depends on its specific application. In the context of drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-21-15-10-11(23-3)8-9-13(15)16(19)18-14-7-5-4-6-12(14)17(20)22-2/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDDILYUMVZJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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